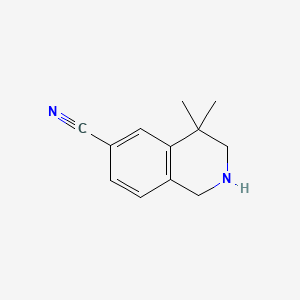
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions: 4,4-Dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
4,4-Dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
相似化合物的比较
2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Known for its biological activities and structural similarity.
6-Methoxy-3,4-dihydro-1H-isoquinoline: Investigated for its potential in treating diabetes.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness: 4,4-Dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile stands out due to its unique structural features, such as the presence of a nitrile group and the specific substitution pattern on the isoquinoline ring
属性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C12H14N2/c1-12(2)8-14-7-10-4-3-9(6-13)5-11(10)12/h3-5,14H,7-8H2,1-2H3 |
InChI 键 |
JKKXNROQYWHIKN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCC2=C1C=C(C=C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
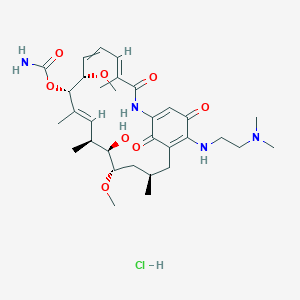
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)
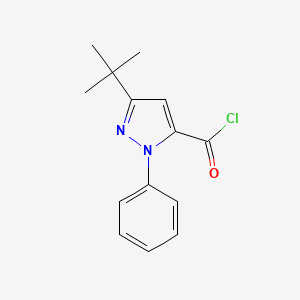
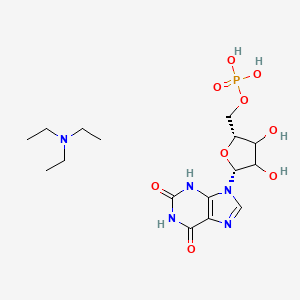
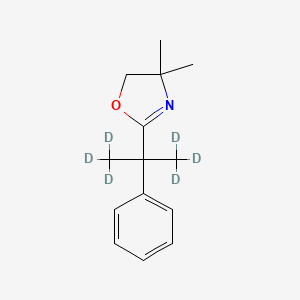
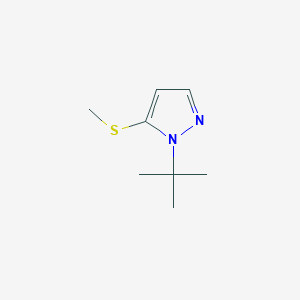
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
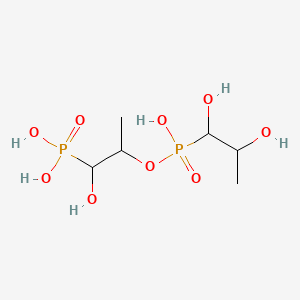
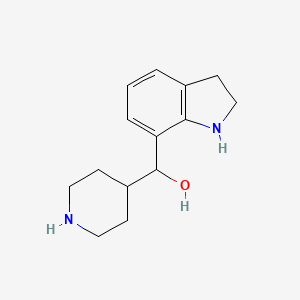
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)

